Ethyl 5,5-dicyanopent-2-enoate
Description
Ethyl 5,5-dicyanopent-2-enoate (C9H10N2O2) is an α,β-unsaturated ester characterized by a pent-2-enoate backbone substituted with two cyano (-CN) groups at the 5th carbon. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cycloadditions, nucleophilic additions, and as a precursor for heterocyclic compounds. The electron-withdrawing cyano groups enhance the reactivity of the α,β-unsaturated system, while the ethyl ester group provides solubility in organic solvents [1], [4].
Properties
CAS No. |
875783-35-0 |
|---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
ethyl 5,5-dicyanopent-2-enoate |
InChI |
InChI=1S/C9H10N2O2/c1-2-13-9(12)5-3-4-8(6-10)7-11/h3,5,8H,2,4H2,1H3 |
InChI Key |
RHYJYYXCTJUTCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5,5-dicyanopent-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is typically generated by deprotonating a suitable precursor, such as a malonic ester, using a strong base like sodium ethoxide in ethanol. The enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dicyanopent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5,5-dicyanopent-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5,5-dicyanopent-2-enoate involves its interaction with various molecular targets and pathways. The cyano groups and ester functional group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Features |
|---|---|---|---|
| Ethyl 5,5-dicyanopent-2-enoate | C9H10N2O2 | -CN (C5), α,β-unsaturated ester (C2) | High electrophilicity due to dual -CN groups; versatile in Michael additions [1]. |
| Ethyl 5,5,5-trifluoropent-2-enoate | C7H9F3O2 | -CF3 (C5), α,β-unsaturated ester (C2) | Enhanced lipophilicity and metabolic stability; used in fluorinated drug analogs [4], [16]. |
| Ethyl 2-acetyl-2-methyl-5-oxohexanoate | C11H16O4 | Acetyl (C2), methyl (C2), ketone (C5) | Keto-enol tautomerism; applications in β-ketoester chemistry [1]. |
| Methyl 5-phenylpenta-2,4-diynoate | C12H8O2 | Phenyl (C5), diynoate (C2-C4) | Conjugated triple bonds enable [2+2] cycloadditions; used in material science [2]. |
| Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate | C9H16O4 | Hydroxy (C5), dimethyl (C2), ketone (C3) | Multifunctional for cascade reactions; potential in natural product synthesis [22]. |
Physical Properties
- Solubility: Ethyl esters (e.g., this compound) generally exhibit better organic solvent compatibility than methyl esters (e.g., Methyl 5-phenylpenta-2,4-diynoate) due to longer alkyl chains [2], [17].
- Thermal Stability: The -CN groups in this compound reduce thermal stability compared to Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate, which benefits from intramolecular H-bonding [22].
Research Findings and Case Studies
- Synthetic Utility: this compound has been used in the synthesis of pyrrolidine derivatives via [3+2] cycloadditions, outperforming Ethyl 2-acetyl-2-methyl-5-oxohexanoate in regioselectivity [1], [13].
- Industrial Relevance: Ethyl 5,5,5-trifluoropent-2-enoate is preferred in agrochemicals for its resistance to hydrolysis, a drawback for the more reactive cyano analog [4], [16].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
